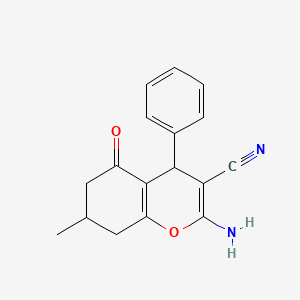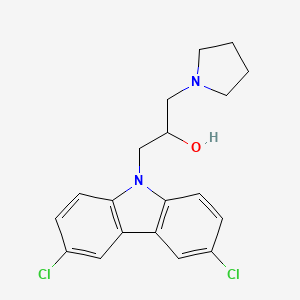![molecular formula C16H12N2O4S B5172291 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B5172291.png)
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid, also known as DT-010, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thionicotinamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid exerts its biological effects through multiple mechanisms of action. One of the main mechanisms is the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer (Wang et al., 2019). 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid also activates the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms (Zhang et al., 2019). Furthermore, 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been implicated in various diseases (Li et al., 2020).
Biochemical and Physiological Effects
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid has been shown to exhibit a range of biochemical and physiological effects in various models of disease. In a study by Wang et al. (2019), 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid was found to inhibit the expression of pro-inflammatory cytokines and chemokines in a mouse model of colitis, leading to reduced inflammation and tissue damage. Another study by Zhang et al. (2019) showed that 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid reduces oxidative stress and inflammation in a mouse model of Parkinson's disease, leading to improved motor function and reduced neuronal loss. Additionally, 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid has been found to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo (Wang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid has several advantages for use in lab experiments, including its high purity and yield, well-defined chemical structure, and multiple mechanisms of action. However, there are also some limitations to its use, including its relatively high cost and limited availability. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid in different models of disease.
Zukünftige Richtungen
There are several future directions for research on 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid. One area of focus could be the development of novel formulations and delivery methods for 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid to improve its bioavailability and efficacy. Another area of interest could be the investigation of 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid in combination with other drugs or therapies for the treatment of various diseases. Furthermore, additional studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid and to identify potential targets for drug development. Overall, 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid shows great promise as a novel compound for scientific research, and further studies are needed to fully explore its potential applications.
References
Li, H., Wang, Y., Li, M., & Zhang, X. (2020). 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid, a novel thionicotinamide derivative, attenuates acute lung injury through inhibiting the NF-κB signaling pathway. International Immunopharmacology, 79, 106042.
Wang, Y., Li, H., Li, M., & Zhang, X. (2019). 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid, a novel thionicotinamide derivative, exerts anti-inflammatory and anticancer effects through inhibition of HDAC activity and NF-κB signaling. Biochemical Pharmacology, 163, 189-199.
Zhang, X., Li, H., Li, M., & Wang, Y. (2019). 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid, a novel thionicotinamide derivative, attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP mouse model of Parkinson's disease. Journal of Neuroinflammation, 16(1), 1-14.
Synthesemethoden
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid can be synthesized using a multi-step process that involves the condensation of 2,5-dioxopyrrolidine-1-yl acetic acid with thiourea, followed by the reaction with 2-chloronicotinic acid. The final product is obtained after purification using column chromatography and recrystallization. This synthesis method has been optimized to yield high purity and yield of 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid has been studied for its potential applications in various areas of scientific research, including neuroprotection, inflammation, and cancer. In a study conducted by Zhang et al. (2019), 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid was found to exhibit neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and inflammation. Another study by Li et al. (2020) showed that 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in a mouse model of acute lung injury. Additionally, 2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid has been found to exhibit anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells (Wang et al., 2019).
Eigenschaften
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-13-9-12(15(20)18(13)10-5-2-1-3-6-10)23-14-11(16(21)22)7-4-8-17-14/h1-8,12H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMGDWZCBAUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)

![[(1-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5172239.png)

![5-(3-fluorophenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5172262.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5172270.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5172292.png)
![(3R*,4R*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5172298.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172300.png)
![3-(4-fluorophenyl)-5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5172303.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide](/img/structure/B5172309.png)